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Compound of Interest

Compound Name: (S)-(+)-1-Aminoindan

Cat. No.: B131946 Get Quote

A detailed spectroscopic analysis of (S)-(+)-1-Aminoindan, a valuable chiral building block in

pharmaceutical synthesis, is presented below. This guide offers a comparative overview of its

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data alongside its enantiomer,

(R)-(-)-1-Aminoindan, and another common chiral amine, (R)-(+)-1-Phenylethylamine. The

provided data and experimental protocols are intended to assist researchers, scientists, and

drug development professionals in compound identification, purity assessment, and quality

control.

Introduction
(S)-(+)-1-Aminoindan is a crucial intermediate in the synthesis of various pharmaceuticals,

most notably the anti-Parkinson's drug Rasagiline. Its stereochemical purity is paramount to the

efficacy and safety of the final active pharmaceutical ingredient. Spectroscopic techniques such

as NMR and IR are indispensable tools for the unambiguous characterization and enantiomeric

purity determination of such chiral molecules. This guide provides a compilation of key

spectroscopic data to facilitate these analyses.

Spectroscopic Data Comparison
The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and IR spectral data for

(S)-(+)-1-Aminoindan and its counterparts.

¹H NMR Spectral Data
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Solvent: Chloroform-d (CDCl₃)

Compound
Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

(S)-(+)-1-

Aminoindan
H-1 ~4.15 t 8.0

H-2
~2.95 (dd), ~2.50

(m)
m -

H-3
~2.80 (dt), ~2.05

(m)
m -

Aromatic H 7.10 - 7.30 m -

NH₂ ~1.60 s (br) -

(R)-(-)-1-

Aminoindan
H-1 ~4.15 t 8.0

H-2
~2.95 (dd), ~2.50

(m)
m -

H-3
~2.80 (dt), ~2.05

(m)
m -

Aromatic H 7.10 - 7.30 m -

NH₂ ~1.60 s (br) -

(R)-(+)-1-

Phenylethylamin

e[1]

Phenyl H 7.20 - 7.40 m -

CH 4.15 q 6.6

NH₂ 1.55 s (br) -

| | CH₃ | 1.40 | d | 6.6 |
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Note: The ¹H NMR spectra of the enantiomers (S)-(+)- and (R)-(-)-1-Aminoindan are identical in

a non-chiral environment. Chiral resolving agents are required to differentiate them by NMR.

¹³C NMR Spectral Data
Solvent: Chloroform-d (CDCl₃)

Compound Carbon Assignment Chemical Shift (δ, ppm)

(S)-(+)-1-Aminoindan C-1 ~57.5

C-2 ~30.5

C-3 ~34.0

Aromatic C
~122.5, ~124.7, ~126.8,

~128.0

Aromatic C (quaternary) ~143.0, ~146.0

(R)-(-)-1-Aminoindan C-1 ~57.5

C-2 ~30.5

C-3 ~34.0

Aromatic C
~122.5, ~124.7, ~126.8,

~128.0

Aromatic C (quaternary) ~143.0, ~146.0

(R)-(+)-1-Phenylethylamine CH ~51.5

CH₃ ~25.5

Aromatic C ~126.0, ~127.0, ~128.5

| | Aromatic C (quaternary) | ~146.0 |

Note: Similar to ¹H NMR, the ¹³C NMR spectra of enantiomers are identical without a chiral

environment.

IR Spectral Data
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Sample Preparation: Neat (liquid film)

Compound Vibrational Mode Frequency (cm⁻¹)

(S)-(+)-1-Aminoindan N-H stretch (asymmetric) ~3360

N-H stretch (symmetric) ~3290

C-H stretch (aromatic) ~3060, 3020

C-H stretch (aliphatic) ~2940, 2840

N-H bend (scissoring) ~1600

C=C stretch (aromatic) ~1480, 1460

C-N stretch ~1130

(R)-(-)-1-Aminoindan[2] N-H stretch (asymmetric) ~3360

N-H stretch (symmetric) ~3290

C-H stretch (aromatic) ~3060, 3020

C-H stretch (aliphatic) ~2940, 2840

N-H bend (scissoring) ~1600

C=C stretch (aromatic) ~1480, 1460

C-N stretch ~1130

(R)-(+)-1-Phenylethylamine[3] N-H stretch ~3360, 3280

C-H stretch (aromatic) ~3080, 3060, 3020

C-H stretch (aliphatic) ~2960, 2920, 2850

N-H bend ~1600

C=C stretch (aromatic) ~1490, 1450

| | C-N stretch | ~1120 |

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/R_-_-_-1-Aminoindan
https://m.chemicalbook.com/SpectrumEN_3886-69-9_IR1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy
A sample of the amine (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated

solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube.[4]

Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift

referencing (δ = 0.00 ppm). Spectra are typically recorded on a 300, 400, or 500 MHz

spectrometer. For enantiomeric purity determination, a chiral solvating agent or a chiral

derivatizing agent can be added to the NMR tube to induce chemical shift differences between

the enantiomers.

Infrared (IR) Spectroscopy
For liquid samples such as 1-aminoindan, the simplest method is to prepare a thin film.[5] A

drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then

gently pressed together to form a thin, uniform film. The plates are then mounted in the

spectrometer for analysis. Alternatively, Attenuated Total Reflectance (ATR)-FTIR spectroscopy

can be used, where a drop of the liquid is placed directly onto the ATR crystal.[6] The spectrum

is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean,

empty salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chiral

amine like (S)-(+)-1-Aminoindan.
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Caption: Workflow for the Spectroscopic Analysis of Chiral Amines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (R)-(+)-1-Phenylethylamine(3886-69-9) 1H NMR spectrum [chemicalbook.com]

2. (R)-(-)-1-Aminoindan | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. (R)-(+)-1-Phenylethylamine(3886-69-9) IR Spectrum [m.chemicalbook.com]

4. pubs.acs.org [pubs.acs.org]

5. eng.uc.edu [eng.uc.edu]

6. sintef.no [sintef.no]

To cite this document: BenchChem. [A Comparative Spectroscopic Guide to (S)-(+)-1-
Aminoindan for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b131946#spectroscopic-analysis-nmr-ir-of-s-1-
aminoindan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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